2-[(2E)-2-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Overview
Description
2-[(2E)-2-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that features a thiazolidine ring, a hydrazone linkage, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Thiazolidine: The hydrazone intermediate is then reacted with thioglycolic acid under acidic conditions to form the thiazolidine ring.
Acetylation: The final step involves the acetylation of the thiazolidine ring to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Potential use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and hydrazone linkage may play crucial roles in binding to these targets, leading to modulation of their activity. The dichlorophenyl group could enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine ring structure, often used as antidiabetic agents.
Hydrazones: Compounds with a hydrazone linkage, known for their diverse biological activities.
Dichlorophenyl Derivatives: Compounds containing a dichlorophenyl group, which can enhance biological activity.
Uniqueness
2-[(2E)-2-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiazolidine ring, hydrazone linkage, and dichlorophenyl group in a single molecule allows for a wide range of potential interactions and applications.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O5S/c1-2-30-17-7-12(10-24-26-21-25-20(29)18(32-21)9-19(27)28)3-6-16(17)31-11-13-4-5-14(22)8-15(13)23/h3-8,10,18H,2,9,11H2,1H3,(H,27,28)(H,25,26,29)/b24-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHJULAPAWMBGF-YSURURNPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.